3-(3-Fluorobenzenesulfonyl)piperidine
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Overview
Description
3-(3-Fluorobenzenesulfonyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The fluorobenzenesulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 3-fluorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluorobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorobenzenesulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzenesulfonyl)piperidine involves its interaction with various molecular targets. The fluorobenzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways such as NF-κB and PI3K/Akt .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
3-Fluoropiperidine: Similar structure but lacks the benzenesulfonyl group.
Benzene Sulfonamide: Contains the sulfonyl group but lacks the piperidine ring
Uniqueness: 3-(3-Fluorobenzenesulfonyl)piperidine is unique due to the combination of the piperidine ring and the fluorobenzenesulfonyl group. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14FNO2S |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(3-fluorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H14FNO2S/c12-9-3-1-4-10(7-9)16(14,15)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
QWGXFCBCRPIKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
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